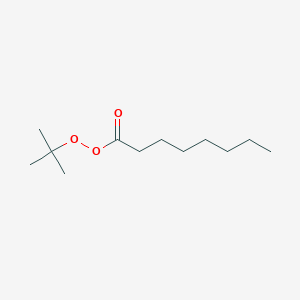
tert-Butyl octaneperoxoate
Cat. No. B077908
Key on ui cas rn:
13467-82-8
M. Wt: 216.32 g/mol
InChI Key: BWSZXUOMATYHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04968444
Procedure details


10.76 g of N-vinyl-2-pyrrolidone and the temperature is raised to 130° C. Then 0.9 g of tert-butyl perbenzoate is added. After 1 and 2 hours, respectively, a 0.4 g portion of tert-butyl perbenzoate is fed in. The charge is maintained at 130° C. for another 5 hours. A clouded viscous solution is obtained.



Identifiers


|
REACTION_CXSMILES
|
[CH:1](N1CCCC1=O)=C.[CH:9]1[C:14]([C:15]([O:17][O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:16])=[CH:13][CH:12]=[CH:11][CH:10]=1>>[CH3:1][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:14][C:15]([O:17][O:18][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.76 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1C(=O)OOC(C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1C(=O)OOC(C)(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 1 and 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A clouded viscous solution is obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CCCCCCCC(=O)OOC(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
